2-Bromo-4-(bromomethyl)benzoic acid
Overview
Description
2-Bromo-4-(bromomethyl)benzoic acid is an organic compound with the molecular formula C8H6Br2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine atoms at the second and fourth positions, and a carboxylic acid group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-(bromomethyl)benzoic acid can be synthesized through a multi-step process. One common method involves the bromination of 4-methylbenzoic acid. The process typically includes the following steps:
Bromination of 4-methylbenzoic acid: This step involves the reaction of 4-methylbenzoic acid with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce a bromine atom at the para position relative to the carboxylic acid group.
Bromination of the methyl group: The resulting 4-bromo-4-methylbenzoic acid is then subjected to further bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide to convert the methyl group into a bromomethyl group, yielding this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(bromomethyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 2-bromo-4-carboxybenzoic acid.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are commonly used for reduction reactions.
Major Products
Substitution: Products include 2-bromo-4-(substituted methyl)benzoic acids, where the substituent depends on the nucleophile used.
Oxidation: The major product is 2-bromo-4-carboxybenzoic acid.
Reduction: The major product is 2-methylbenzoic acid.
Scientific Research Applications
2-Bromo-4-(bromomethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-Bromo-4-(bromomethyl)benzoic acid depends on the specific application and the target molecule. In general, the compound can act as an electrophile due to the presence of bromine atoms, which can participate in electrophilic aromatic substitution reactions. The bromomethyl group can also undergo nucleophilic substitution, leading to the formation of various derivatives. The molecular targets and pathways involved vary depending on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
4-Bromomethylbenzoic acid: Similar structure but lacks the bromine atom at the second position.
2-Bromo-4-methylbenzoic acid: Similar structure but lacks the bromomethyl group.
2-Bromobenzoic acid: Similar structure but lacks both the bromomethyl group and the bromine atom at the fourth position.
Uniqueness
2-Bromo-4-(bromomethyl)benzoic acid is unique due to the presence of both bromine atoms and the bromomethyl group, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of compounds with diverse applications .
Properties
IUPAC Name |
2-bromo-4-(bromomethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGQKUFNJJXELC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568689 | |
Record name | 2-Bromo-4-(bromomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345953-39-1 | |
Record name | 2-Bromo-4-(bromomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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